molecular formula C10H20N2O4 B3052886 Dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate CAS No. 4753-45-1

Dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate

Cat. No.: B3052886
CAS No.: 4753-45-1
M. Wt: 232.28 g/mol
InChI Key: ZFWSRAZTUIWNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate is an organic compound with the molecular formula C10H20N2O4 It is a derivative of hydrazine, characterized by the presence of two ester groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate typically involves the reaction of dimethyl hydrazine with a suitable ester precursor. One common method involves the esterification of 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester product.

Industrial Production Methods: In an industrial setting, the production of Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It may be employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate involves its interaction with molecular targets such as enzymes or receptors. The ester groups can undergo hydrolysis to release active hydrazine derivatives, which can then participate in various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

  • Dimethyl 3,3’-(2,5-dimethylpiperazine-1,4-diyl)dipropanoate
  • Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropionate

Comparison: Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate is unique due to its specific hydrazine-based structure, which imparts distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis.

Properties

IUPAC Name

methyl 3-[dimethylamino-(3-methoxy-3-oxopropyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-11(2)12(7-5-9(13)15-3)8-6-10(14)16-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWSRAZTUIWNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N(CCC(=O)OC)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290038
Record name dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4753-45-1
Record name NSC66219
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate
Reactant of Route 3
Reactant of Route 3
Dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate
Reactant of Route 4
Reactant of Route 4
Dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate
Reactant of Route 5
Reactant of Route 5
Dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate
Reactant of Route 6
Dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.